DFG-Out Allosteric Binding Mechanism
Doramapimod (BIRB 796) binds p38α through a unique dual-site mechanism: it occupies the ATP purine-binding site while simultaneously extending into an adjacent allosteric 'selectivity pocket' that is inaccessible to ATP-competitive inhibitors. This induces a DFG-out conformational rearrangement not observed in any other protein Ser/Thr kinase at the time of discovery [1]. Critically, establishing binding interactions in the allosteric pocket in addition to the ATP pocket enhanced inhibitor affinity by 12,000-fold. The resulting Kd for p38α is 0.1 nM (50–100 pM by independent measurements), representing picomolar affinity [2]. In contrast, the prototypical ATP-competitive inhibitor SB203580 binds only the DFG-in conformation with an IC₅₀ of 136 ± 64 nM against p38α kinase activity, a >1,000-fold difference in target engagement potency [3]. Selectivity pocket compounds like BIRB 796 associate with p38α over 30-fold more slowly than purine-site-only compounds, but this slow association is coupled to slow dissociation—yielding prolonged target residence time and sustained inhibition after compound washout [4].
| Evidence Dimension | Binding affinity for p38α (Kd) and association kinetics |
|---|---|
| Target Compound Data | Kd = 0.1 nM (50–100 pM); 30-fold slower association than ATP-site compounds; DFG-out allosteric binding mode; 12,000-fold affinity enhancement from dual-site engagement |
| Comparator Or Baseline | SB203580: IC₅₀ p38α = 136 ± 64 nM (DFG-in, ATP-competitive only); ATP-site-only inhibitors: ~30-fold faster association, no DFG-out stabilization |
| Quantified Difference | ≥1,000-fold greater binding affinity; 12,000-fold affinity gain from combined ATP + allosteric pocket engagement; 30-fold slower association kinetics |
| Conditions | Cell-free p38α kinase assay (ATF2 substrate); X-ray crystallography (PDB: 1KV2, 2BAJ); surface plasmon resonance kinetics |
Why This Matters
The DFG-out allosteric mechanism means doramapimod not only inhibits p38α catalysis but also prevents its activation by upstream MKK6—a dual functional blockade that ATP-competitive inhibitors like SB203580 cannot achieve, making BIRB 796 the only tool compound capable of interrogating both catalytic and activation-dependent p38 functions in the same experiment.
- [1] Pargellis C, Tong L, Churchill L, Cirillo PF, Gilmore T, Graham AG, Grob PM, Hickey ER, Moss N, Pav S, Regan J. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nat Struct Biol. 2002 Apr;9(4):268-72. doi: 10.1038/nsb770. View Source
- [2] Sullivan JE, Holdgate GA, Campbell D, Timms D, Gerhardt S, Breed J, Breeze AL, Hassell A, Pauprit RA, Norman RA, Embrey KJ, Hubbard RE, Ward WHJ. Prevention of MKK6-Dependent Activation by Binding to p38α MAP Kinase. Biochemistry. 2005 Dec 27;44(51):16475-90. doi: 10.1021/bi051714v. PDB: 2BAJ. View Source
- [3] Goldstein DM, Kuglstatter A, Lou Y, Soth MJ. Selective p38α inhibitors clinically evaluated for the treatment of chronic inflammatory disorders. J Med Chem. 2010 Mar 25;53(6):2345-53. doi: 10.1021/jm9012906. Table 1: SB203580 IC₅₀ p38α = 136 ± 64 nM. View Source
- [4] Sullivan JE, Holdgate GA, Campbell D, Timms D, Gerhardt S, Breed J, Breeze AL, Hassell A, Pauprit RA, Norman RA, Embrey KJ, Hubbard RE, Ward WHJ. Prevention of MKK6-Dependent Activation by Binding to p38α MAP Kinase. Biochemistry. 2005;44:16475-90. Selectivity pocket compounds associate with p38α over 30-fold more slowly than purine site compounds. View Source
